

GS-0976 discovery and chemical structure

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An In-depth Technical Guide to the Discovery and Chemical Structure of **Firsocostat** (GS-0976)

Introduction

Firsocostat, also known as GS-0976 and formerly as ND-630, is a potent, liver-directed, allosteric inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] Initially identified by Nimbus Therapeutics and now under development by Gilead Sciences, **firsocostat** is being investigated for the treatment of non-alcoholic steatohepatitis (NASH).[2][3] NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis.[4] This guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and the key experimental data for GS-0976.

Discovery and Chemical Structure

GS-0976 was developed as a targeted inhibitor of the two isoforms of ACC, ACC1 and ACC2.[1][5] The molecule was designed to be liver-specific by acting as a substrate for hepatic organic anion-transporting polypeptide (OATP) transporters, which facilitates its targeted biodistribution.[1]

- IUPAC Name: 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid[3]
- Chemical Formula: C₂₈H₃₁N₃O₈S[1][3]
- Molar Mass: 569.63 g·mol⁻¹[3]

- Synonyms: **Firsocostat**, ND-630, NDI 010976[1][2]

Mechanism of Action

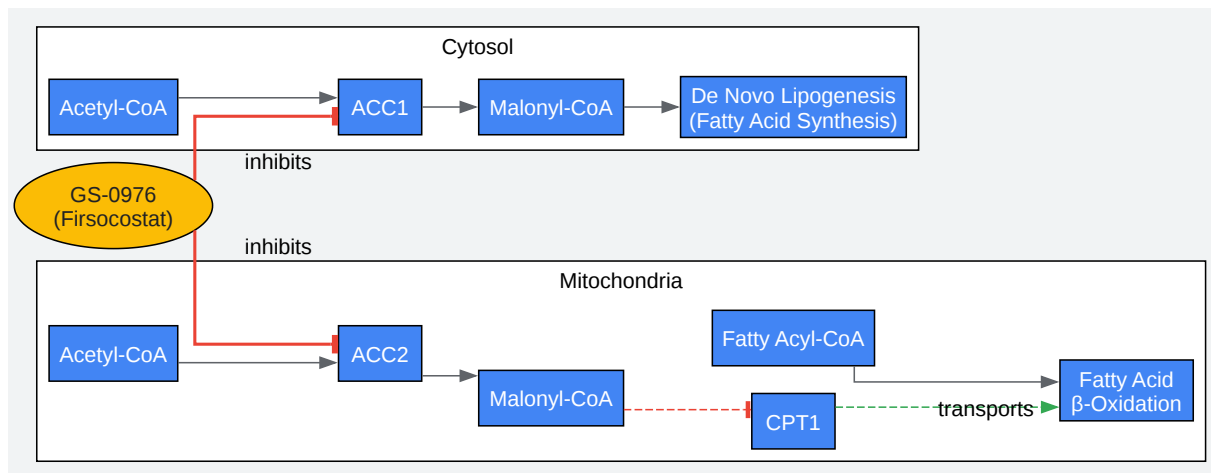
ACC is a critical enzyme in lipid metabolism, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[6][7][8] This is the rate-limiting step in de novo lipogenesis (DNL), the process of synthesizing new fatty acids.[1][8][9] There are two main isoforms of ACC in mammals:

- ACC1: Primarily located in the cytosol, it is involved in the synthesis of fatty acids for triglyceride storage.[1][8]
- ACC2: Found in the mitochondrial membrane, it produces a pool of malonyl-CoA that allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for β -oxidation.[1][8]

GS-0976 is a potent, reversible, and allosteric inhibitor of both ACC1 and ACC2.[1][10] It binds to the biotin carboxylase (BC) domain of the enzyme, preventing the dimerization required for its activity.[1][6] This binding site is distinct from the previously targeted carboxyltransferase domain.[2] By inhibiting both ACC isoforms, GS-0976 delivers a dual effect:

- Reduction of De Novo Lipogenesis (DNL): Inhibition of ACC1 decreases the production of malonyl-CoA in the cytosol, thereby reducing the synthesis of new fatty acids and hepatic triglyceride accumulation.[1]
- Enhancement of Fatty Acid Oxidation: Inhibition of ACC2 reduces the mitochondrial pool of malonyl-CoA, which relieves the inhibition of CPT1. This allows for increased transport of fatty acids into the mitochondria, promoting their oxidation.[1][5]

The net effect is a decrease in hepatic lipid synthesis and an increase in fatty acid breakdown, addressing the core pathology of NASH.[1]



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Caption: Mechanism of Action of GS-0976 as a dual inhibitor of ACC1 and ACC2.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of GS-0976.

Table 1: In Vitro Inhibitory Activity

Target	IC50	Reference
Human ACC1 (hACC1)	2.1 nM	[10]

| Human ACC2 (hACC2) | 6.1 nM | [\[10\]](#) |

Table 2: Preclinical Efficacy in Animal Models

Model	Treatment	Key Findings	Reference
Diet-induced obese rats	Chronic GS-0976	Reduced hepatic steatosis, improved insulin sensitivity.	[1] [10]
Zucker diabetic rats	Long-term GS-0976	Improved hepatic steatosis, lowered HbA1c.	[11]

| MC4R knockout mice (NASH model) | 8-week GS-0976 | Ameliorated hepatic steatosis and fibrosis. [\[11\]](#) |

Table 3: Phase 2 Clinical Trial Results in NASH Patients (12 Weeks)

Parameter	Placebo	GS-0976 (5 mg)	GS-0976 (20 mg)	Reference
Hepatic Steatosis (MRI-PDFF)				
Median Relative Change	-8%	N/A	-29% (p=0.002 vs placebo)	[1][5]
% Patients with ≥30% Reduction	15%	23%	48% (p=0.004 vs placebo)	[1][5]
Hepatic De Novo Lipogenesis (DNL)				
Median Relative Reduction from Baseline	N/A	N/A	-22% (p=0.004)	[12]
Serum Fibrosis Marker (TIMP-1)				
Change from Baseline	No significant change	No significant change	Significant decrease	[1][4]
Plasma Triglycerides (TG)				

| Median Relative Change from Baseline | -4% | +13% | +11% [[13]] |

Experimental Protocols

In Vitro ACC Inhibition Assay

- Objective: To determine the potency of GS-0976 in inhibiting human ACC1 and ACC2.
- Methodology:

- Recombinant human ACC1 and ACC2 enzymes were expressed and purified.
- Enzyme activity was measured by monitoring the incorporation of [^{14}C]bicarbonate into acid-stable malonyl-CoA.
- GS-0976 was serially diluted and incubated with the enzymes prior to the addition of substrates (Acetyl-CoA, ATP, bicarbonate).
- The reaction was stopped, and the amount of radiolabeled malonyl-CoA was quantified using scintillation counting.
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

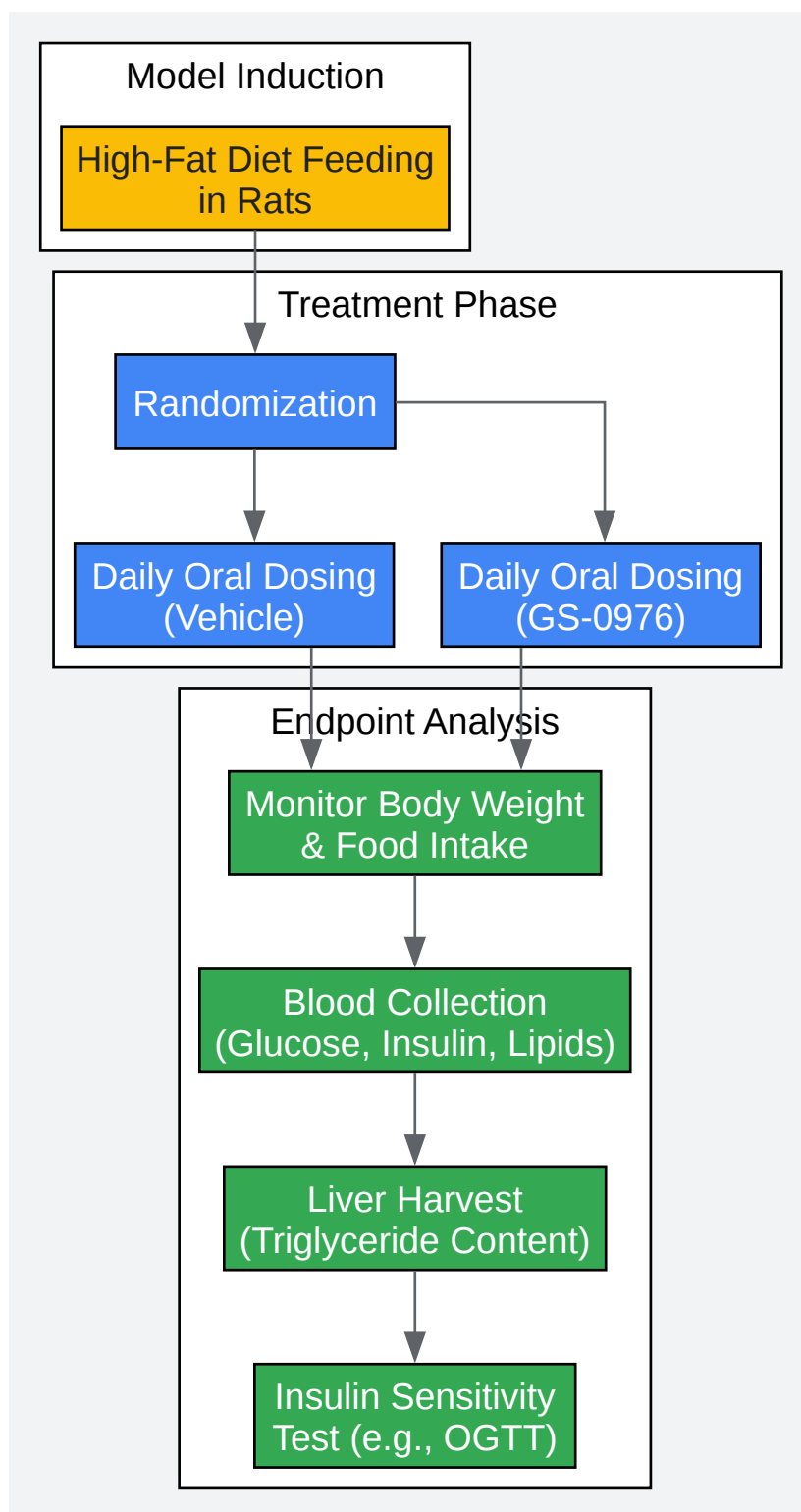
Cellular Fatty Acid Synthesis Assay

- Objective: To measure the effect of GS-0976 on DNL in a cellular context.
- Methodology:
 - Human hepatic (HepG2) cells were cultured under standard conditions.[1][8]
 - Cells were treated with various concentrations of GS-0976 or vehicle control.
 - [^{14}C]acetate was added to the culture medium as a tracer for fatty acid synthesis.[1][8]
 - After an incubation period, cells were harvested, and total lipids were extracted.
 - The incorporation of [^{14}C]acetate into the fatty acid fraction was quantified by scintillation counting.
 - Cell viability and total protein concentration were measured to ensure the observed effects were not due to cytotoxicity.[1][8]

In Vivo Efficacy in a Diet-Induced Obesity Rat Model

- Objective: To evaluate the long-term effects of GS-0976 on hepatic steatosis and insulin sensitivity in an animal model of NAFLD.

- Methodology:
 - Rats were fed a high-fat diet to induce obesity, insulin resistance, and hepatic steatosis.
 - Animals were randomized to receive daily oral doses of GS-0976 or vehicle for a chronic period (e.g., 21 days).[1]
 - Body weight and food intake were monitored throughout the study.
 - At the end of the treatment period, blood samples were collected for analysis of plasma glucose, insulin, and lipids.
 - Livers were harvested, weighed, and analyzed for triglyceride content to quantify hepatic steatosis.
 - Insulin sensitivity was assessed using methods such as an oral glucose tolerance test (OGTT) or hyperinsulinemic-euglycemic clamp.



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Caption: General experimental workflow for preclinical evaluation of GS-0976.

Phase 2 Clinical Trial in NASH Patients

- Objective: To assess the safety and efficacy of GS-0976 in patients with NASH.
- Methodology (NCT02856555):[\[14\]](#)
 - Patient Population: 126 patients with a diagnosis of NASH, confirmed by either historical biopsy (F1-F3 fibrosis) or non-invasive imaging (MRI-PDFF $\geq 8\%$ and MRE ≥ 2.5 kPa).[\[1\]](#)
[\[14\]](#)
 - Study Design: A randomized, double-blind, placebo-controlled trial.[\[14\]](#)
 - Intervention: Patients were randomized in a 2:2:1 ratio to receive GS-0976 20 mg, GS-0976 5 mg, or placebo, administered orally once daily for 12 weeks.[\[14\]](#)
 - Primary Endpoints: Safety and tolerability.
 - Secondary/Exploratory Endpoints:
 - Change in hepatic steatosis measured by MRI-PDFF at week 12.[\[12\]](#)
 - Change in liver stiffness measured by MRE.[\[12\]](#)
 - Changes in serum markers of liver injury (e.g., ALT) and fibrosis (e.g., TIMP-1).[\[12\]](#)
 - Changes in plasma triglycerides and other metabolic parameters.[\[14\]](#)
 - De Novo Lipogenesis Sub-study: A subset of patients underwent stable isotope labeling with deuterated water (D_2O) before and at the end of treatment to quantify the fractional contribution of DNL to plasma palmitate levels, analyzed via gas chromatography-mass spectrometry.[\[1\]](#)

Conclusion

GS-0976 (**firsocostat**) is a novel, liver-targeted dual ACC inhibitor that represents a promising therapeutic strategy for NASH. By simultaneously inhibiting de novo lipogenesis and promoting fatty acid oxidation, it directly addresses the central mechanism of fat accumulation in the liver. Preclinical studies have consistently demonstrated its ability to reduce hepatic steatosis and improve metabolic parameters.[\[1\]](#)[\[10\]](#) Phase 2 clinical trials have confirmed these findings in NASH patients, showing significant reductions in liver fat content and markers of fibrosis.[\[1\]](#)[\[4\]](#)

[14] While an increase in plasma triglycerides has been observed as a class effect of ACC inhibitors, ongoing research aims to mitigate this and further evaluate the long-term safety and efficacy of GS-0976 in combination with other agents for the treatment of advanced NASH.[1]
[9]

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